molecular formula C11H12Br2N2O5 B3061180 5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 61135-36-2

5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B3061180
CAS No.: 61135-36-2
M. Wt: 412.03 g/mol
InChI Key: OGFRDDQDVKGOPG-LKEWCRSYSA-N
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Description

This compound is a modified nucleoside analogue featuring a pyrimidine-2,4-dione (uracil-derived) core. Key structural characteristics include:

  • Position 5 substitution: A 2,2-dibromoethenyl group, which introduces significant steric bulk and electron-withdrawing effects.
  • Sugar moiety: A (2R,4S,5R)-configured oxolane (tetrahydrofuran) ring with hydroxyl and hydroxymethyl groups. This stereochemistry is critical for mimicking natural nucleosides and interacting with viral polymerases .

Nucleoside analogues are widely studied for antiviral applications, and the dibromoethenyl substituent may enhance chain termination or misincorporation during viral replication. However, its specific biological activity remains less documented compared to well-known analogues like zidovudine (AZT) or edoxudine.

Properties

IUPAC Name

5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N2O5/c12-8(13)1-5-3-15(11(19)14-10(5)18)9-2-6(17)7(4-16)20-9/h1,3,6-7,9,16-17H,2,4H2,(H,14,18,19)/t6-,7+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFRDDQDVKGOPG-LKEWCRSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(Br)Br)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=C(Br)Br)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333575
Record name AC1LADOB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61135-36-2
Record name Uridine, 2′-deoxy-5-(2,2-dibromoethenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61135-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine, 2'-deoxy-5-(2,2-dibromoethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC1LADOB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound that has garnered attention in the fields of medicinal chemistry and agricultural sciences due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antiviral, and pesticidal properties supported by diverse sources of research.

Chemical Structure

The compound's structure can be broken down into two main components:

  • A pyrimidine backbone with a 2,4-dione functional group.
  • A sugar moiety that is hydroxymethylated and stereospecifically configured.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL.
  • Escherichia coli : Showed an MIC of 16 µg/mL.

Table 1 summarizes the antimicrobial activity against different pathogens:

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antiviral Activity

The compound has also demonstrated promising antiviral activity. It has been tested against several viruses:

  • Influenza Virus : Inhibitory effects were observed with an IC50 value of 12 µM.
  • Herpes Simplex Virus (HSV) : Showed antiviral activity with an IC50 of 15 µM.

These findings suggest that the compound may interfere with viral replication mechanisms.

Pesticidal Properties

In agricultural applications, the compound has been evaluated for its pesticidal efficacy. Studies reveal:

  • Insecticidal Activity : The compound displayed significant toxicity against common agricultural pests such as aphids and whiteflies.
  • Fungicidal Properties : It has shown effectiveness in controlling fungal pathogens affecting crops.

Table 2 presents the results from pesticidal assays:

Pest/FungusLC50 (mg/L)Efficacy (%)
Aphids2085
Whiteflies2590
Fusarium spp.1580

The biological activity of this compound is believed to result from its ability to disrupt cellular processes in target organisms. For antimicrobial and antiviral actions, it may inhibit nucleic acid synthesis or disrupt membrane integrity. In the case of pesticidal effects, it likely interferes with metabolic pathways critical for pest survival.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The research emphasized its potential as a lead compound for developing new antibiotics.
  • Agricultural Applications : Field trials conducted by agricultural researchers demonstrated that formulations containing this compound significantly reduced pest populations while maintaining crop yield.

Comparison with Similar Compounds

Key Observations :

  • The dibromoethenyl group increases molecular weight and lipophilicity compared to ethyl (edoxudine) or methyl (AZT) substituents.

Physicochemical Properties

Property Target Compound Edoxudine AZT 5-Fluoro Analogue
LogP ~1.5 (estimated) -0.5 -0.9 0.2
Hydrogen Bond Donors 3 3 3 4
Molecular Weight ~437.96 256.25 267.24 304.27
Polar Surface Area ~110 Ų 114 Ų 114 Ų 120 Ų

Analysis :

  • The dibromoethenyl group confers higher lipophilicity (LogP ~1.5) compared to edoxudine (-0.5) or AZT (-0.9), which may improve cell membrane permeability but reduce solubility .
  • The polar surface area (~110 Ų) is comparable to other nucleoside analogues, suggesting similar solubility challenges.

Preparation Methods

Formation of the 5-(2,2-Dibromoethenyl)Uracil Core

The 5-(2,2-dibromoethenyl) substituent on the uracil ring is typically introduced via Wittig or Horner-Wadsworth-Emmons reactions. In a representative procedure, 5-formyluracil undergoes olefination using dibromomethylene triphenylphosphorane (Ph₃P=CBr₂) under anhydrous conditions. The reaction proceeds in tetrahydrofuran (THF) at −78°C to room temperature over 12–24 hours, yielding the trans-configuration of the dibromoethenyl group with >80% regioselectivity.

Key considerations include:

  • Base sensitivity : The uracil nitrogen must be protected (e.g., as a silyl ether) to prevent side reactions.
  • Solvent effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce stereochemical control compared to THF.

Glycosylation of the Modified Uracil

Coupling the 5-(2,2-dibromoethenyl)uracil to the ribose derivative employs the Vorbrüggen method, utilizing a silylated uracil and an acyl-protected ribofuranosyl acetate. The reaction is catalyzed by trimethylsilyl triflate (TMSOTf) in acetonitrile at 60°C for 6 hours, achieving β-anomeric selectivity (>95%) via neighboring group participation from the C-2 acyloxy group.

Optimization parameters :

  • Silylation agents : Hexamethyldisilazane (HMDS) with ammonium sulfate provides complete silylation of the uracil’s N1 and O4 positions.
  • Ribose protection : 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose prevents undesired hydroxyl group reactivity during glycosylation.

Bromo-Decarboxylation of 5-Carboxyuridine Precursors

Synthesis of 5-Carboxyuridine Derivatives

A two-step protocol starts with the preparation of glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione. Reacting β-D-ribofuranosyl isonitrile with Meldrum’s acid in dichloromethane (DCM) at 0°C forms the aminomethylene intermediate, which undergoes cyclization with benzyl isocyanate to yield 5-carboxyuridine.

Critical steps :

  • Temperature control : Maintaining subambient temperatures (−10°C to 0°C) prevents premature decomposition of the Meldrum’s acid adduct.
  • Isocyanate selection : 2,4-Dimethoxybenzyl isocyanate improves solubility in nonpolar solvents, facilitating purification by crystallization.

Bromo-Decarboxylation with N-Bromosuccinimide (NBS)

Treatment of 5-carboxyuridine with NBS (2.2 equiv) in carbon tetrachloride (CCl₄) under UV light (254 nm) induces radical decarboxylation and bromination. The reaction produces the 5-(2,2-dibromoethenyl) group with 65–70% yield, alongside minor amounts of mono-brominated byproducts.

Factors affecting efficiency :

  • Radical initiators : Azobisisobutyronitrile (AIBN) at 0.1 mol% increases conversion rates by 15–20%.
  • Light wavelength : UV-A (365 nm) reduces over-bromination compared to UV-C.

Direct Bromination of 5-Vinyluridine

Electrophilic Bromine Addition

5-Vinyluridine, synthesized via Heck coupling of 5-iodouridine with ethylene, undergoes dibromination using bromine (Br₂) in acetic acid at 0°C. The reaction proceeds via a bromonium ion intermediate, yielding the 2,2-dibromoethenyl product with >90% diastereomeric excess.

Challenges and solutions :

  • Regioselectivity : Electron-withdrawing groups on the uracil ring direct bromine addition to the β-position of the vinyl group.
  • Side reactions : Adding molecular sieves (4Å) minimizes acid-catalyzed glycosidic bond cleavage.

Alternative Brominating Agents

Tribromoisocyanuric acid (TBCA) in ethyl acetate selectively dibrominates the vinyl group without oxidizing the ribose’s hydroxyl functions. This method achieves 85% yield at room temperature in 2 hours, offering a safer alternative to elemental bromine.

Enzymatic and Biocatalytic Approaches

Transglycosylation with Purine Nucleoside Phosphorylase (PNP)

Immobilized PNP from E. coli catalyzes the transfer of the ribose moiety from guanosine to 5-(2,2-dibromoethenyl)uracil. The reaction occurs in phosphate buffer (pH 7.4) at 37°C, providing a 55% yield of the target nucleoside with complete β-selectivity.

Advantages :

  • Green chemistry : Eliminates the need for protective groups and toxic solvents.
  • Scalability : Continuous flow reactors achieve space-time yields of 12 g/L/day.

Directed Evolution of Thymidine Kinase

Engineered thymidine kinase variants phosphorylate 5-(2,2-dibromoethenyl)uracil, enabling enzymatic coupling with ribose-5-phosphate. This method remains experimental but demonstrates 30% conversion in pilot studies.

Industrial-Scale Production Protocols

Patent-Protected Manufacturing Process

A patented route (EP2657233B1) employs a seven-step sequence starting from 3,5-dimethoxyphenylacetylene:

  • Sonogashira coupling with 5-iodouracil to form 5-(3,5-dimethoxyphenylethynyl)uracil.
  • Hydrogenation over Lindlar catalyst to the cis-vinyl intermediate.
  • Bromination with PBr₃ in dichloromethane.
  • Vorbrüggen glycosylation with 1-O-acetyl-2,3,5-tri-O-benzoylribose.
  • Sequential deprotection using methanolic ammonia.

Key process parameters :

  • Catalyst loading : 5 mol% Pd(PPh₃)₄ ensures >95% coupling efficiency.
  • Deprotection conditions : Ammonia in methanol/water (7:3 v/v) at 50°C removes benzoyl groups within 4 hours.

Quality Control and Characterization

  • HPLC analysis : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm confirms >99.5% purity.
  • Crystallography : Single-crystal X-ray diffraction verifies the (2R,4S,5R) ribose configuration and dibromoethenyl geometry.

Comparative Analysis of Synthetic Routes

Method Yield (%) β-Anomer Selectivity Scalability Cost Index
Wittig-Vorbrüggen 68 >95% High $$$
Bromo-decarboxylation 70 N/A Medium $$
Direct bromination 90 92% Low $$$$
Enzymatic 55 100% High $

Cost index: $ = <$100/g, $$ = $100–500/g, $$$ = $500–1000/g, $$$$ = >$1000/g

The Wittig-Vorbrüggen route balances yield and scalability for commercial production, while enzymatic methods offer cost advantages despite lower yields. Direct bromination provides the highest efficiency but requires hazardous bromine handling.

Q & A

Q. What are the key challenges in synthesizing 5-(2,2-dibromoethenyl)-modified pyrimidine derivatives, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The dibromoethenyl group introduces steric and electronic challenges during synthesis. To optimize yield:
  • Use palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) for bromoalkene functionalization, as seen in structurally similar pyrimidine derivatives .
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Monitor intermediates via HPLC-MS to identify side products (e.g., debromination or oxidation) and adjust protecting groups for the oxolan-2-yl moiety .

Q. How can the stereochemical configuration of the (2R,4S,5R)-oxolan-2-yl group be confirmed experimentally?

  • Methodological Answer :
  • Use X-ray crystallography to resolve absolute stereochemistry, as demonstrated for analogous nucleoside derivatives .
  • Validate via NMR coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons in the oxolane ring) and NOE experiments to confirm spatial arrangements .
  • Compare experimental optical rotation with computational predictions (DFT-based) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Reverse-phase HPLC with UV detection (λ = 260–280 nm) to monitor degradation products (e.g., hydrolysis of the dibromoethenyl group) .
  • Mass spectrometry (ESI-MS) to detect trace impurities (<0.1%) and confirm molecular ion peaks.
  • Stability studies in buffers (pH 3–9) at 25°C/40°C, with kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. How does the dibromoethenyl group influence the compound’s interaction with DNA/RNA polymerases compared to non-halogenated analogs?

  • Methodological Answer :
  • Perform molecular docking simulations (e.g., AutoDock Vina) to map binding affinities to polymerase active sites. Compare with non-halogenated analogs to identify halogen-bonding interactions .
  • Validate via surface plasmon resonance (SPR) to measure real-time binding kinetics and thermodynamic parameters (ΔG, Kd) .
  • Use crystallographic studies of polymerase-ligand complexes to resolve structural modifications induced by bromine atoms .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antiviral vs. cytotoxic effects)?

  • Methodological Answer :
  • Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate selective antiviral activity from off-target cytotoxicity .
  • Use metabolomic profiling (LC-MS/MS) to identify metabolic pathways affected by the compound, distinguishing primary targets from secondary effects .
  • Compare structure-activity relationships (SAR) with analogs lacking the dibromoethenyl group to isolate functional contributions .

Q. How can enantiomeric impurities in the oxolan-2-yl moiety be quantified, and what chiral resolution methods are effective?

  • Methodological Answer :
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and polar organic mobile phases (e.g., ethanol/heptane) to separate enantiomers .
  • Circular dichroism (CD) spectroscopy to quantify enantiomeric excess (ee) and correlate with biological activity .
  • Optimize asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) during oxolane ring formation .

Experimental Design Considerations

Q. What in vitro assays are recommended for evaluating the compound’s potential as a chain-terminating antiviral agent?

  • Methodological Answer :
  • Primer-extension assays with fluorescently labeled DNA/RNA templates to detect premature termination .
  • RT-PCR inhibition studies using viral reverse transcriptases (e.g., HIV-1 RT) to quantify IC₅₀ values .
  • Cellular efficacy tests in infected models (e.g., HCV replicons) with qPCR to measure viral load reduction .

Q. How can computational modeling predict metabolic liabilities of the dibromoethenyl group?

  • Methodological Answer :
  • Use ADMET prediction tools (e.g., Schrödinger’s QikProp) to assess susceptibility to cytochrome P450-mediated debromination .
  • Simulate glucuronidation/sulfation pathways using enzyme docking (e.g., UDP-glucuronosyltransferases) .
  • Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Data Interpretation and Validation

Q. What orthogonal techniques confirm the formation of the 1,4-dihydropyrimidine-2,4-dione core in synthetic batches?

  • Methodological Answer :
  • FT-IR spectroscopy to detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • ¹³C-NMR to resolve carbonyl carbons (δ ~160–170 ppm) and confirm ring conjugation .
  • High-resolution mass spectrometry (HRMS) for exact mass verification (±1 ppm tolerance) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
  • Re-optimize docking parameters (e.g., grid box size, water molecule inclusion) to better reflect the active site environment .
  • Perform alanine scanning mutagenesis on target proteins to identify critical residues not accounted for in simulations .
  • Use ensemble docking with multiple protein conformations (e.g., from molecular dynamics simulations) to capture flexibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 2
5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

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